molecular formula C11H12N2 B8736352 6-Amino-5-ethylquinoline

6-Amino-5-ethylquinoline

Cat. No.: B8736352
M. Wt: 172.23 g/mol
InChI Key: HVNANPWKXJABEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-ethylquinoline is a quinoline derivative featuring an amino group at position 6 and an ethyl substituent at position 5. Quinoline derivatives are widely studied for their pharmacological applications, including antimicrobial and anticancer activities, due to their ability to interact with biological targets such as enzymes and DNA .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-ethylquinolin-6-amine

InChI

InChI=1S/C11H12N2/c1-2-8-9-4-3-7-13-11(9)6-5-10(8)12/h3-7H,2,12H2,1H3

InChI Key

HVNANPWKXJABEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1C=CC=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences among quinoline derivatives arise from substituent type and position. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
6-Amino-5-ethylquinoline* -NH₂ (C6), -C₂H₅ (C5) C₁₁H₁₂N₂ ~172.23 (estimated) Likely moderate lipophilicity, basic amino group
6-Aminoquinoline -NH₂ (C6) C₉H₈N₂ 144.17 Melting point: 115–119°C; brown solid
6-Methylquinoline -CH₃ (C6) C₁₀H₉N 143.19 Liquid at room temperature; used as a pharmaceutical intermediate
5-Amino-6-quinolinecarboxylic acid -NH₂ (C5), -COOH (C6) C₁₀H₈N₂O₂ 188.18 Polar, potential antimicrobial/anticancer activity
Key Observations:
  • Substituent Effects: The ethyl group in this compound increases molecular weight and lipophilicity compared to 6-Methylquinoline. This may enhance membrane permeability in biological systems but reduce solubility in polar solvents .
  • Amino Group Reactivity: The amino group at C6 (common in 6-Aminoquinoline and this compound) can undergo reactions like acylation or alkylation, as seen in 5-Aminoquinoline derivatives reacting with ethyl chloroformate to form carbamates .

Physicochemical Properties

  • Melting Points: 6-Aminoquinoline: 115–119°C 6-Methoxyquinaldine (analog): 61–65°C Ethyl vs. Methyl: Ethyl substituents typically lower melting points compared to polar groups (e.g., -COOH) but may increase them relative to methyl due to higher molecular weight.
  • Solubility: Polar groups (e.g., -COOH in 5-Amino-6-quinolinecarboxylic acid) enhance water solubility, while alkyl groups (methyl, ethyl) favor organic solvents .

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